molecular formula C10H7FN4S2 B14904707 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile

Cat. No.: B14904707
M. Wt: 266.3 g/mol
InChI Key: SWUYAMUAVXXSKH-UHFFFAOYSA-N
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Description

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H7FN4S2

Molecular Weight

266.3 g/mol

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C10H7FN4S2/c11-8-2-1-6(4-12)3-7(8)5-16-10-15-14-9(13)17-10/h1-3H,5H2,(H2,13,14)

InChI Key

SWUYAMUAVXXSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CSC2=NN=C(S2)N)F

Origin of Product

United States

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